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molecular formula C14H22N2O4 B8415125 3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenylamine

3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenylamine

Cat. No. B8415125
M. Wt: 282.34 g/mol
InChI Key: VBARFKVEQFPNRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07902239B2

Procedure details

[3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenyl]-carbamic acid tert-butyl ester, (97 mg, 0.24 mmol, was stirred in 1 mL DCM and 1 mL TFA. After ˜1 h, the TFA and DCM were evaporated and 2 mL sat. sodium bicarbonate solution was added. The aqueous layer was extracted with DCM which was evaporated affording 60 mg 3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenylamine. MS ES+ 283.1
Name
[3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][C:8]1[CH:13]=[C:12]([O:14][CH2:15][CH2:16][N:17]2[CH2:22][CH2:21][O:20][CH2:19][CH2:18]2)[C:11]([O:23][CH3:24])=[C:10]([O:25][CH3:26])[CH:9]=1)(C)(C)C>C(Cl)Cl.C(O)(C(F)(F)F)=O>[CH3:26][O:25][C:10]1[CH:9]=[C:8]([NH2:7])[CH:13]=[C:12]([O:14][CH2:15][CH2:16][N:17]2[CH2:18][CH2:19][O:20][CH2:21][CH2:22]2)[C:11]=1[O:23][CH3:24]

Inputs

Step One
Name
[3,4-Dimethoxy-5-(2-morpholin-4-yl-ethoxy)-phenyl]-carbamic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C(=C1)OCCN1CCOCC1)OC)OC)=O
Name
Quantity
1 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the TFA and DCM were evaporated
ADDITION
Type
ADDITION
Details
2 mL sat. sodium bicarbonate solution was added
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM which
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC=1C=C(C=C(C1OC)OCCN1CCOCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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